

Physical properties of triazolo[4,3-b]pyridazin-6-amine

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Compound of Interest

Compound Name: **[1,2,4]Triazolo[4,3-b]pyridazin-6-amine**

Cat. No.: **B099957**

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Molecular Identity and Physicochemical Descriptors

Accurate identification and foundational physicochemical data are the bedrock of any chemical research program. Triazolo[4,3-b]pyridazin-6-amine is a nitrogen-rich heterocyclic compound with the potential for diverse chemical interactions.

1.1 Chemical Structure and Nomenclature

The structure consists of a fused pyridazine and 1,2,4-triazole ring system, with an amine substituent at the C6 position.

Caption: Chemical structure of^[1]^[2]^[3]triazolo[4,3-b]pyridazin-6-amine.

1.2 Physicochemical Data Summary

The following table summarizes key molecular identifiers and computationally predicted properties. It is critical to note that predicted values serve as useful estimates but must be confirmed by experimental determination.

Property	Value	Source
IUPAC Name	[1][2][3]triazolo[4,3-b]pyridazin-6-amine	PubChem[6]
CAS Number	19195-46-1	PubChem[6][7]
Molecular Formula	C ₅ H ₅ N ₅	PubChem[6]
Molecular Weight	135.13 g/mol	PubChem[6]
XLogP3 (Predicted)	-0.6	PubChem[6]
Polar Surface Area (Predicted)	69.1 Å ²	PubChem[6]

Solubility Profile Assessment

2.1 Scientific Importance

Solubility is a critical physical property that profoundly influences a compound's suitability for biological testing and development.

- **Aqueous Solubility:** Directly impacts in-vitro assay performance, in-vivo absorption, and potential formulation strategies (e.g., for intravenous dosing). Poor aqueous solubility can lead to underestimated potency in biological screens and erratic absorption.
- **Organic Solubility:** Essential for synthetic chemistry, including reaction setup, purification (e.g., chromatography, crystallization), and the preparation of stock solutions in solvents like DMSO.

2.2 Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium saturation point of the compound in a given solvent.

Methodology:

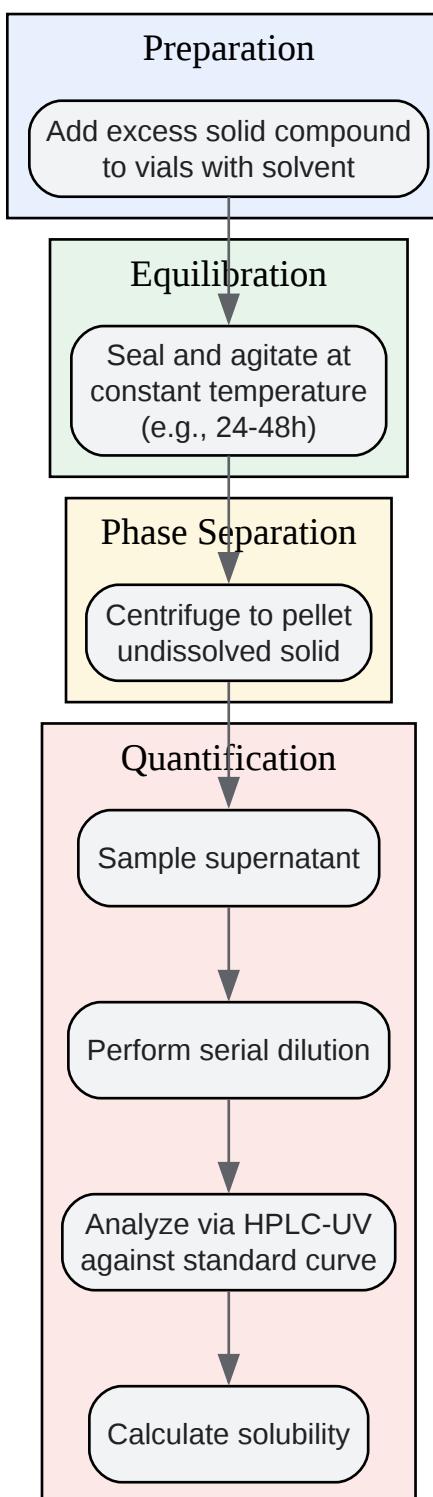
- **Preparation:** Add an excess amount of solid triazolo[4,3-b]pyridazin-6-amine to a series of vials containing the desired solvents (e.g., pH 7.4 phosphate-buffered saline, simulated

gastric fluid, DMSO, ethanol). The presence of undissolved solid is essential to ensure saturation.

- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, stop agitation and allow the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
- **Sampling & Dilution:** Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise serial dilution of the supernatant with a suitable mobile phase.
- **Quantification:** Analyze the diluted samples using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known concentration stock solution.
- **Calculation:** Calculate the original concentration in the supernatant based on the dilution factor. This value represents the thermodynamic solubility in mg/mL or μM .

Causality Behind Choices:

- **Why Shake-Flask?** Unlike kinetic methods that can overestimate solubility by creating supersaturated solutions, the thermodynamic approach ensures a stable, true equilibrium value, which is more relevant for predicting long-term stability and in-vivo behavior.
- **Why 24-48 hours?** This duration is typically sufficient for complex heterocyclic molecules to achieve equilibrium between the solid and solution phases. Shorter times may not be adequate, especially for crystalline compounds.



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Caption: Experimental workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa)

3.1 Scientific Importance

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. For triazolo[4,3-b]pyridazin-6-amine, the basicity of the exocyclic amine and the various ring nitrogens will determine the overall charge of the molecule. This is critical because:

- **Physiological Relevance:** The ionization state at physiological pH (~7.4) dictates solubility, membrane permeability (the neutral form is typically more permeable), and potential interactions with biological targets.
- **Formulation:** Knowledge of pKa is essential for developing salt forms, which can dramatically improve solubility and stability.

3.2 Experimental Protocol: Potentiometric Titration

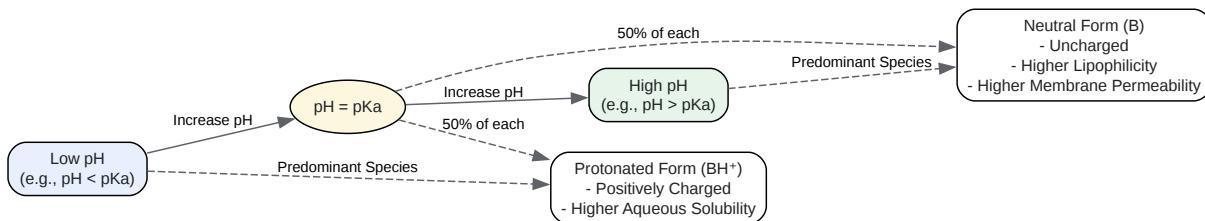
This technique involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH.

Methodology:

- **Solution Preparation:** Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure initial solubility.
- **Titration:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated titrator.
- **Data Acquisition:** Titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa values). The titrator adds small, precise volumes of titrant while recording the pH after each addition.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (first derivative). Specialized software is used for precise calculation.

Causality Behind Choices:

- Why Potentiometric Titration? It is a robust and direct method for measuring pKa that does not rely on a chromophore, making it broadly applicable.
- Why a Co-solvent? For compounds with low water solubility, a co-solvent is necessary to keep the compound in solution throughout the titration. The "apparent pKa" measured is then extrapolated back to 0% co-solvent to determine the aqueous pKa.



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Caption: Relationship between pH, pKa, and ionization state for a basic amine.

Solid-State Characterization

4.1 Scientific Importance

The solid form of an active pharmaceutical ingredient (API) affects its stability, manufacturability, and bioavailability.

- Melting Point (m.p.): A sharp melting point is a primary indicator of purity. A broad melting range can suggest the presence of impurities or multiple crystalline forms (polymorphs).
- Polymorphism: The ability of a compound to exist in more than one crystal lattice arrangement. Different polymorphs can have different solubilities, stabilities, and melting points, making polymorph screening a critical step in drug development.

4.2 Experimental Protocol: Melting Point Determination

Methodology:

- Sample Preparation: Finely powder a small amount of the dry compound.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary in a calibrated digital melting point apparatus.
- Heating and Observation: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For context, various substituted triazolo[4,3-b]pyridazines have shown melting points ranging from 139 °C to over 270 °C.[\[2\]](#)

4.3 Experimental Protocol: Powder X-Ray Diffraction (PXRD)

PXRD is the principal technique for identifying the crystalline form of a material.

Methodology:

- Sample Preparation: Place a sufficient amount of the powdered compound onto a sample holder.
- Data Acquisition: Position the sample in an X-ray diffractometer. The instrument irradiates the sample with monochromatic X-rays over a range of angles (e.g., 2° to 40° 2θ).
- Analysis: The detector records the intensity of the diffracted X-rays at each angle. The resulting diffractogram, a plot of intensity vs. 2θ, is a unique "fingerprint" for a specific crystalline form. Different polymorphs will produce distinct PXRD patterns.

Conclusion

The systematic characterization of triazolo[4,3-b]pyridazin-6-amine's physical properties is a prerequisite for its successful application in drug discovery and development. By employing the robust, validated protocols detailed in this guide—including thermodynamic solubility assessment, potentiometric pKa determination, and solid-state analysis—researchers can generate the reliable data needed to make informed decisions. This foundational knowledge is

indispensable for optimizing synthetic routes, designing effective biological assays, developing stable formulations, and ultimately, advancing new chemical entities toward the clinic.

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